Brd4-BD1/2-IN-1
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Overview
Description
Brd4-BD1/2-IN-1 is a selective inhibitor targeting the bromodomains of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in cancer and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brd4-BD1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of Intermediate A: Reacting 2-chlorobenzyl iodide with potassium carbonate in dimethylformamide (DMF) at 80°C under nitrogen atmosphere for 3 hours.
Formation of Intermediate B: Reacting 3-chlorobenzyl iodide with potassium carbonate in DMF at 80°C under nitrogen atmosphere for 8 hours.
Bromination: Treating the intermediates with acetic acid and bromine at 60°C for 12 hours.
Final Coupling: Coupling the brominated intermediates with secondary amines using cuprous iodide, N,N-dimethylglycine, and potassium phosphate in DMF at 125°C for 18 hours.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Brd4-BD1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Brd4-BD1/2-IN-1 has a wide range of scientific research applications, including :
Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression and the role of BRD4 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, and inflammatory diseases.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel inhibitors.
Mechanism of Action
Brd4-BD1/2-IN-1 exerts its effects by selectively binding to the bromodomains of BRD4, thereby preventing BRD4 from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcription factors and other regulatory proteins to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of RNA polymerase II phosphorylation and the disruption of transcriptional complexes.
Comparison with Similar Compounds
Brd4-BD1/2-IN-1 is unique in its selectivity for both bromodomains (BD1 and BD2) of BRD4, which distinguishes it from other inhibitors that may target only one bromodomain or have broader specificity . Similar compounds include:
JQ1: A pan-BET inhibitor that targets all BET family members.
I-BET762: Another pan-BET inhibitor with similar core chemical scaffolds.
dBET: A degrader BET that targets BET proteins for degradation.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C21H14F2N4O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[6-(2,4-difluorophenoxy)-3H-benzimidazol-5-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H14F2N4O2/c1-27-9-14(12-4-5-24-20(12)21(27)28)13-7-16-17(26-10-25-16)8-19(13)29-18-3-2-11(22)6-15(18)23/h2-10,24H,1H3,(H,25,26) |
InChI Key |
RLVVUCKYPVPJIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3OC5=C(C=C(C=C5)F)F)N=CN4 |
Origin of Product |
United States |
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